molecular formula C20H16N2O4 B11702506 2-oxo-N'-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

2-oxo-N'-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

Cat. No.: B11702506
M. Wt: 348.4 g/mol
InChI Key: JFUYUAVQKRYGTO-UHFFFAOYSA-N
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Description

2-oxo-N’-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene core, a phenylcarbonyl group, and a prop-2-en-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N’-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative and an appropriate alkyne or alkene.

    Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The phenylcarbonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-oxo-N’-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-oxo-N’-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N’-(phenylcarbonyl)-8-(prop-2-yn-1-yl)-2H-chromene-3-carbohydrazide
  • 2-oxo-N’-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

Uniqueness

2-oxo-N’-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yl group, in particular, allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

N'-benzoyl-2-oxo-8-prop-2-enylchromene-3-carbohydrazide

InChI

InChI=1S/C20H16N2O4/c1-2-7-13-10-6-11-15-12-16(20(25)26-17(13)15)19(24)22-21-18(23)14-8-4-3-5-9-14/h2-6,8-12H,1,7H2,(H,21,23)(H,22,24)

InChI Key

JFUYUAVQKRYGTO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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